8-Bromo-2-naphthoic Acid
Description
Significance as a Fundamental Building Block in Organic Synthesis
The strategic placement of the bromo and carboxyl functional groups on the rigid naphthalene (B1677914) scaffold endows 8-Bromo-2-naphthoic acid with a dual reactivity that is highly valued in organic synthesis. The carboxylic acid group serves as a handle for various transformations, including esterification and amidation, allowing for the covalent attachment of the naphthyl moiety to other molecular fragments. cymitquimica.com Simultaneously, the bromine atom acts as a versatile reactive site, enabling the introduction of a wide range of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com
This dual functionality makes this compound and its isomers crucial intermediates in the construction of complex organic molecules with tailored electronic and steric properties. For instance, related bromo-naphthoic acid derivatives are employed in the synthesis of binaphthyl-based amino acids, benzimidazoles, and axially chiral biaryls. sigmaaldrich.com The naphthalene core itself imparts desirable characteristics, such as fluorescence and rigidity, to the target molecules.
Overview of Research Directions in Naphthoic Acid Chemistry
The broader field of naphthoic acid chemistry is a vibrant area of research with applications spanning pharmaceuticals, materials science, and chemical biology. ontosight.ai Researchers are actively exploring the synthesis and application of various substituted naphthoic acids to develop novel functional molecules.
A significant research thrust involves the use of naphthoic acids in the design and synthesis of pharmacologically active compounds. For example, derivatives of 6-bromo-2-naphthoic acid are utilized in the preparation of Adapalene, a synthetic retinoid. Furthermore, naphthoic acid frameworks are being investigated for the development of kinase inhibitors and other potential anti-cancer agents. nbinno.com
In materials science, the inherent fluorescence of the naphthalene ring is exploited in the creation of novel optical materials. ontosight.ai Naphthoic acids are incorporated into polymers and small molecules to generate fluorescent probes and advanced materials for organic electronics. The ability to fine-tune the electronic properties of the naphthalene system through substitution makes these compounds particularly attractive for such applications.
Computational studies on substituted naphthoic acids are also a key research direction, providing insights into their reactivity, biological activities, and spectroscopic properties. These theoretical investigations aid in the rational design of new derivatives with specific desired characteristics.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, reactivity, and application in various synthetic protocols.
| Property | Value |
| CAS Number | 5043-21-0 echemi.com |
| Molecular Formula | C₁₁H₇BrO₂ echemi.com |
| Molecular Weight | 251.08 g/mol guidechem.com |
| Melting Point | 271 - 272.5 °C (from aqueous ethanol) echemi.com |
| Appearance | White to off-white crystalline powder guidechem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. cymitquimica.com |
This table is interactive. Click on the headers to sort.
Spectroscopic Data of this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Signals for the naphthalene ring carbons would be observed in the aromatic region (δ 120-140 ppm). The carbonyl carbon of the carboxylic acid would appear further downfield (>165 ppm). |
| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid would be present around 2500-3300 cm⁻¹. A sharp C=O stretching band for the carbonyl group would be observed around 1700 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |
This table is interactive. Click on the headers to sort.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, generally involving the bromination of a suitable naphthalene precursor. A common strategy involves the direct bromination of 2-naphthoic acid. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging, often leading to a mixture of isomers.
A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized naphthalene derivative. For instance, a plausible route could begin with the Sandmeyer reaction of 8-amino-2-naphthoic acid. This would involve the diazotization of the amino group followed by treatment with a copper(I) bromide source to introduce the bromine atom at the desired position. A similar approach has been patented for the synthesis of 6-bromo-2-naphthoic acid, where 6-amino-2-naphthoic acid is the precursor. google.com
Another potential method, analogous to the synthesis of 8-bromo-1-naphthoic acid, could involve the use of an organomercury intermediate. chemicalbook.com This method, while effective, is less favored in modern synthesis due to the toxicity of mercury compounds.
Applications of this compound in Contemporary Research
The utility of this compound lies in its role as a versatile building block for the creation of more elaborate molecular architectures with applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZECRBGYWGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-21-0 | |
| Record name | 8-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 8 Bromo 2 Naphthoic Acid
Electrophilic Aromatic Substitution Approaches for Naphthalene (B1677914) Bromination
Electrophilic aromatic substitution is a fundamental process for the functionalization of naphthalene. However, controlling the position of substitution, particularly in derivatives, is a significant synthetic challenge.
Naphthalene is more reactive than benzene towards electrophilic attack. wordpress.comwikipedia.org Substitution on the unsubstituted naphthalene ring generally favors the 1-position (α-position) over the 2-position (β-position) under kinetically controlled conditions. This preference is attributed to the greater stability of the carbocation intermediate (an arenium ion) formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. wordpress.comscribd.com
When a substituent is already present on the naphthalene ring, it directs the position of subsequent electrophilic attack. A deactivating, electron-withdrawing group, such as the carboxylic acid moiety (-COOH) in 2-naphthoic acid, directs incoming electrophiles to the other, unsubstituted ring. wordpress.combombaytechnologist.in For a substituent at the 2-position, the deactivating effect is less pronounced at the 5- and 8-positions compared to the 6- and 7-positions. Consequently, the direct bromination of 2-naphthoic acid is expected to yield a mixture of isomers, primarily 5-bromo-2-naphthoic acid and the desired 8-bromo-2-naphthoic acid. bombaytechnologist.in This lack of high regioselectivity makes direct bromination an inefficient method for preparing the pure 8-bromo isomer and necessitates alternative strategies.
In the related sulfonation of naphthalene, temperature famously controls the isomeric outcome: reaction at lower temperatures (e.g., 80°C) yields the kinetic product, naphthalene-1-sulfonic acid, while higher temperatures (e.g., 160°C) favor the thermodynamically more stable naphthalene-2-sulfonic acid. wikipedia.orgscribd.com While bromination is generally less reversible, reaction conditions can still shift the product distribution. The use of various brominating agents, such as N-bromosuccinimide (NBS) in solvents like acetonitrile, has been developed to achieve higher regioselectivity in the bromination of activated aromatic compounds. nih.govwku.edu For deactivated substrates, strong acids like trifluoroacetic acid may be used as the solvent to enhance the reaction. organic-chemistry.org
Table 1: General Effects of Reaction Conditions on Naphthalene Electrophilic Substitution
| Parameter | Condition | Predominant Product Type | Rationale |
|---|---|---|---|
| Temperature | Low | Kinetic | Favors the pathway with the lowest activation energy (typically α-substitution). wordpress.com |
| High | Thermodynamic | Allows for equilibrium to be reached, favoring the most stable isomer (often the β-isomer). wikipedia.org | |
| Catalyst | Lewis Acid (e.g., FeBr₃) | Increased Reactivity | Polarizes the Br-Br bond, creating a more potent electrophile (Br⁺). libretexts.org |
| Solvent | Nitrobenzene (for Friedel-Crafts) | β-Substitution | A bulky solvent-electrophile complex can favor attack at the less sterically hindered β-position. wordpress.com |
Synthesis via Protection-Deprotection Strategies
Given the challenges in controlling regioselectivity via direct bromination, multi-step synthetic routes employing protection-deprotection strategies are often required. These methods involve temporarily masking a reactive functional group to allow for chemical transformations elsewhere in the molecule. researchgate.net
The carboxylic acid group is acidic and can interfere with many synthetic transformations, particularly those involving organometallic reagents or strong bases. Therefore, it is often necessary to protect it. A common strategy is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester.
Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (e.g., methanol) under acidic catalysis. commonorganicchemistry.comchemguide.co.uk Alternatively, for acid-sensitive substrates, methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. commonorganicchemistry.com Once the desired synthetic steps are completed, the ester protecting group can be readily removed by hydrolysis, typically using a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by an acidic workup to regenerate the carboxylic acid. commonorganicchemistry.com
An alternative synthetic strategy may begin with a naphthalene derivative containing a hydroxyl group (-OH), which is a powerful activating and directing group. To control its influence, the hydroxyl group can be temporarily protected. A variety of protecting groups are available for hydroxyl functions, with the choice depending on the stability required during subsequent reaction steps and the conditions needed for removal. highfine.com
Common protecting groups include ethers, such as methyl, benzyl, or silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). organic-chemistry.org For example, a naphthol can be converted to a methyl ether using a reagent like dimethyl sulfate or to a benzyl ether using benzyl bromide under basic conditions. These ether groups are generally stable to a wide range of reaction conditions. In some specialized syntheses, a sulfonic acid group has been employed as a temporary protecting group to deactivate the ring and guide a Sandmeyer reaction to the desired position, which is later removed by acid-catalyzed hydrolysis. mdpi.com
Table 2: Selected Protecting Groups for Hydroxyl and Carboxylic Acid Functions
| Functional Group | Protecting Group | Common Protection Reagents | Common Deprotection Conditions |
|---|---|---|---|
| Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ (Fischer) chemguide.co.uk | NaOH, H₂O/MeOH, then H₃O⁺ (Saponification) commonorganicchemistry.com |
| Carboxylic Acid | t-Butyl Ester | DCC, DMAP, t-BuOH (Steglich) commonorganicchemistry.com | Trifluoroacetic Acid (TFA) |
| Hydroxyl | Methyl (Me) Ether | CH₃I, NaH | BBr₃ or HBr |
| Hydroxyl | Benzyl (Bn) Ether | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) |
In a multi-step synthesis involving multiple protecting groups, the final steps involve their removal to unveil the target molecule. The order of deprotection is critical and relies on using "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other.
For instance, a synthetic intermediate might possess both a methyl ester (protecting the 2-carboxyl group) and a silyl ether (protecting a strategically placed hydroxyl group). The silyl ether could be selectively cleaved using a fluoride source like TBAF, leaving the methyl ester intact. Subsequently, the ester can be hydrolyzed to the carboxylic acid using aqueous base. This sequential deprotection ensures that the desired functional groups are revealed in the correct order to yield the final product, this compound. This strategic approach is fundamental to the synthesis of complex organic molecules. researchgate.net
Grignard Reaction-Based Syntheses
Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, this methodology is particularly relevant for the introduction of the carboxylic acid group onto a pre-brominated naphthalene ring.
The synthesis of naphthoic acids can be effectively achieved through the carboxylation of a Grignard reagent derived from a bromonaphthalene precursor. This process involves the reaction of an organomagnesium halide with carbon dioxide to form a carboxylate, which is subsequently protonated to yield the carboxylic acid.
While a direct synthesis of this compound from 2,8-dibromonaphthalene via a Grignard reaction is not extensively documented in readily available literature, the general principles of this reaction are well-established for naphthalene derivatives. The selective formation of a Grignard reagent at one of the bromine positions would be a key challenge, influenced by steric and electronic factors. The general approach would involve the slow addition of a solution of the dibromonaphthalene to magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to initiate the formation of the Grignard reagent. Subsequent treatment of the resulting organomagnesium compound with solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the solution would lead to the magnesium carboxylate salt. Acidic workup would then yield the desired this compound.
Mechanochemical methods have also been developed for Grignard-type reactions, offering a solvent-free alternative for the carboxylation of organobromides with gaseous CO2 or sodium methyl carbonate. nih.gov
Table 1: General Conditions for Grignard Carboxylation of Aryl Bromides
| Parameter | Condition | Purpose |
| Starting Material | Aryl Bromide | Precursor for the Grignard reagent. |
| Reagent | Magnesium Turnings | Formation of the organomagnesium halide. |
| Solvent | Anhydrous Ether (e.g., THF, Diethyl Ether) | Stabilizes the Grignard reagent. |
| Carboxylating Agent | Carbon Dioxide (solid or gaseous) | Source of the carboxyl group. |
| Workup | Acidic (e.g., HCl, H2SO4) | Protonation of the carboxylate to form the carboxylic acid. |
Decarboxylative Halogenation Processes
Decarboxylative halogenation represents a method for the conversion of carboxylic acids into organic halides. organic-chemistry.org This process, often referred to as the Hunsdiecker reaction or a variation thereof, involves the substitution of a carboxyl group with a halogen atom. organic-chemistry.orgresearchgate.net
The conversion of naphthoic acids to halogenated naphthalenes via decarboxylative halogenation provides a route to di- or poly-halogenated naphthalene derivatives. A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen. researchgate.net Modern variations of this reaction utilize other metal catalysts or are conducted under metal-free conditions. rsc.orgrsc.org
For instance, the double iododecarboxylation of 1,8-naphthalenedicarboxylic acid has been shown to proceed smoothly. organic-chemistry.org While electron-rich aromatic acids can be challenging substrates for Hunsdiecker-type reactions, often leading to unselective halogenation, recent advancements have enabled the transition-metal-free decarboxylative bromination of a range of aromatic and heteroaromatic acids. rsc.orgrsc.org These methods offer a valuable tool for the synthesis of aryl bromides from readily available carboxylic acids. rsc.org
Table 2: Key Features of Decarboxylative Halogenation Reactions
| Reaction Type | Reagents | Key Characteristics |
| Classic Hunsdiecker | Silver carboxylate, Bromine | Stoichiometric silver salt required. |
| Catalytic Hunsdiecker | Carboxylic acid, Ag(I) catalyst, Brominating agent | Milder conditions, catalytic amount of silver. researchgate.net |
| Metal-Free | Aromatic carboxylic acid, Brominating agent | Avoids the use of transition metals, applicable to electron-rich systems. rsc.orgrsc.org |
| Photocatalytic | Aliphatic carboxylic acid, Iron salt catalyst, Visible light | Mild conditions, broad substrate scope. wikipedia.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halogenated aromatic compounds like this compound.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of substituted alkynes.
Derivatives of this compound can serve as substrates in Sonogashira couplings to introduce alkyne functionalities. The reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base such as an amine, which also can act as the solvent. organic-chemistry.org The ester or other derivatives of this compound would be expected to undergo coupling with a variety of terminal alkynes, providing a route to a diverse range of functionalized naphthalene compounds.
Table 3: Typical Components of a Sonogashira Coupling Reaction
| Component | Example | Role |
| Aryl Halide | Methyl 8-bromo-2-naphthoate | Electrophilic partner. |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner. organic-chemistry.org |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Diethylamine, Triethylamine | Neutralizes the hydrogen halide byproduct and can act as a solvent. organic-chemistry.org |
| Solvent | Amine, DMF, THF | Reaction medium. |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. rsc.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
The bromine atom in this compound and its derivatives makes it a suitable substrate for Suzuki coupling reactions. A study on the asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates has demonstrated the feasibility of such reactions on this class of compounds, achieving high yields and enantioselectivities with the use of a chiral polymer ligand. nih.gov This suggests that derivatives of this compound could be successfully coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to generate a wide array of substituted naphthalene structures. rsc.org
Table 4: Key Parameters for Suzuki Coupling of Bromo-Naphthoic Acid Derivatives
| Parameter | Example Reagents/Conditions | Function |
| Substrate | Methyl 8-bromo-2-naphthoate | The electrophilic coupling partner. |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | The nucleophilic coupling partner. |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Palladacycles | The catalyst that facilitates the reaction. |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent. |
| Solvent | Toluene, Dioxane/Water, 2-MeTHF | Provides the reaction medium. |
Negishi Cross-Coupling Strategies
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The versatility of the Negishi coupling allows for the connection of various carbon centers (sp³, sp², and sp), making it a valuable strategy in the synthesis of complex molecules and unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org
In the context of this compound, a Negishi strategy would typically involve the palladium-catalyzed coupling of an organozinc reagent with the bromo-substituted naphthalene ring. This approach is advantageous due to its high functional group tolerance, which is crucial when dealing with a molecule containing a carboxylic acid group. wikipedia.orgambeed.com The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
While specific examples detailing the Negishi coupling of this compound are not prevalent, the general applicability is well-established for aryl bromides. A hypothetical synthetic route could involve the coupling of a suitable organozinc reagent (R-ZnX) to the 8-position of the naphthoic acid backbone. The choice of palladium catalyst and ligands is critical for optimizing reaction efficiency and yield. Bulky, electron-rich phosphine ligands have been shown to be effective in inhibiting undesirable side reactions in similar cross-coupling scenarios. bucknell.edu
Table 1: Key Features of Negishi Cross-Coupling
| Feature | Description |
|---|---|
| Reactants | Organic Halide (e.g., this compound), Organozinc Reagent |
| Catalyst | Typically a Palladium(0) complex, though Nickel is also used. wikipedia.org |
| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |
| Advantages | High functional group tolerance, high yields, stereospecificity. wikipedia.org |
| Scope | Forms C(sp³)-C(sp²), C(sp²)-C(sp²), C(sp)-C(sp²) bonds, among others. wikipedia.org |
Palladium/Norbornene Cooperative Catalysis
A sophisticated strategy for the functionalization of aryl halides is the Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov This methodology allows for the simultaneous functionalization of both the ipso- and ortho-positions of an aryl halide in a single operation. scispace.com The reaction merges cross-coupling and C-H activation pathways, mediated by a unique palladium-norbornene catalytic system. scispace.comresearchgate.net
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by the migratory insertion of norbornene (NBE). This leads to the formation of a key arylnorbornyl-palladium (ANP) intermediate. This intermediate then facilitates the C-H activation at the ortho position of the aromatic ring, which can then react with an electrophile. The cycle is completed by a C-C bond-forming reductive elimination at the ipso-position and subsequent β-carbon elimination to regenerate the catalyst and release the norbornene moiety. scispace.com
Research has demonstrated the application of this methodology in a three-component cascade reaction involving 8-bromo-1-naphthoic acid (a constitutional isomer of the title compound), showcasing its utility for constructing fused polycyclic aromatic hydrocarbons. researchgate.net This precedent suggests that this compound could serve as a suitable substrate for similar transformations, enabling the creation of highly substituted naphthalene derivatives. The reaction's ability to build molecular complexity rapidly from simple precursors makes it a powerful tool in modern organic synthesis. nih.gov
Multi-Component Reaction and Cascade Cyclization Pathways
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are characterized by high atom economy and operational simplicity. When combined with cascade or tandem cyclizations, MCRs can generate complex molecular architectures from simple precursors in a single step. researchgate.net
For instance, a novel three-component cascade cyclization utilizing Palladium/Norbornene cooperative catalysis has been developed for the synthesis of fused phenanthridinones. In this process, 8-bromo-1-naphthoic acid was successfully employed as one of the components, reacting with 4-iodoisoquinolin-1(2H)-ones and o-bromobenzoic acids. researchgate.net This reaction proceeds through a cascade of C-H activation and decarboxylative coupling events, with norbornene acting as a transient building block to construct a rigid molecular framework. researchgate.net
The success of this strategy with a bromo-naphthoic acid derivative highlights the potential for this compound to be used in similar multi-component, cascade pathways. Such approaches are particularly valuable for creating libraries of complex, functionalized molecules for applications in materials science and medicinal chemistry. researchgate.netresearchgate.net
Novel and Advanced Synthetic Approaches
Derivatization from Hydroxy Naphthoic Acids
A common and effective strategy for synthesizing bromo-naphthoic acids involves the derivatization of precursor hydroxy naphthoic acids. This approach leverages well-established reactions to replace a hydroxyl group with a bromine atom, often through intermediate steps.
One documented pathway involves the Bucherer reaction to convert a hydroxyl group to an amino group, followed by a Sandmeyer-type reaction. For example, 6-hydroxy-2-naphthoic acid can be reacted with ammonia in the presence of a sulfite or bisulfite to yield 6-amino-2-naphthoic acid. The resulting amino-naphthoic acid is then subjected to a diazotization reaction (using nitrous acid) to form a diazonium salt. Subsequent reaction of this intermediate with copper bromide introduces the bromine atom, yielding the target 6-bromo-2-naphthoic acid in high yield. google.com This multi-step sequence provides a reliable route from readily available hydroxy-naphthoic acids.
Another approach starts with a hydroxy-methylnaphthalene. For example, 2-hydroxy-6-methylnaphthalene can be brominated using a triphenylphosphine-bromine complex to produce 2-bromo-6-methylnaphthalene. The methyl group is then oxidized to a carboxylic acid using molecular oxygen in the presence of a heavy metal catalyst (like cobalt and manganese salts) and a bromine compound. The resulting 6-bromo-2-naphthalenecarboxylic acid can be further purified via methyl esterification and subsequent hydrolysis. google.com
Table 2: Synthesis of 6-Bromo-2-naphthoic Acid from 6-Hydroxy-2-naphthoic Acid google.com
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Bucherer Reaction | Ammonia, Sodium Bisulfite | 6-Amino-2-naphthoic acid |
| 2 | Diazotization | Nitrous Acid (from NaNO₂/H⁺) | Diazonium Salt Intermediate |
Nucleophilic Substitution with Bromo-Naphthoic Acid
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov
In the case of this compound, the bromine atom can act as a leaving group. A nucleophile could potentially replace the bromine at the C-8 position. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com The carboxylic acid group at the C-2 position is moderately electron-withdrawing, which may provide some activation for the substitution reaction.
This strategy is synthetically useful for introducing a wide variety of functional groups, such as amines (aminolysis), alcohols (hydrolysis), or ethers (alcoholysis), onto the naphthalene core by selecting the appropriate nucleophile. libretexts.org The feasibility and rate of the SNAr reaction on this compound would depend significantly on the reaction conditions and the strength of the attacking nucleophile.
Lewis Acid-Mediated Acyl Shift Rearrangements
An innovative and unexpected route to naphthoic acid derivatives involves the Lewis acid-mediated rearrangement of oxabenzonorbornadienes. nih.govacs.org This methodology reports the synthesis of 1-hydroxy-2-naphthoic acid esters through a 1,2-acyl shift. escholarship.org
The process is initiated by the treatment of an oxabenzonorbornadiene substrate with a Lewis acid, such as boron trifluoride diethyl etherate. The Lewis acid coordinates to the oxygen bridge, facilitating its opening to form a carbocationic intermediate. This is followed by a 1,2-acyl shift, where the ester group migrates to an adjacent carbon. A subsequent rearomatization through proton loss, followed by hydrolytic workup, yields the final 1-hydroxy-2-naphthoic acid ester product. nih.gov This rearrangement provides access to novel substitution patterns on the naphthoic acid scaffold that are challenging to obtain through traditional methods. nih.gov
This acyl shift rearrangement represents a modern approach to constructing the core naphthoic acid structure, which could then be further functionalized (e.g., through bromination) to yield compounds like this compound. The mechanism is distinct from classical aromatic substitution or cross-coupling strategies and showcases the power of rearrangement reactions in synthetic design. nih.gov
Reactivity and Mechanistic Investigations of 8 Bromo 2 Naphthoic Acid
Role in the Synthesis of Pharmacologically Active Compounds
Halogenated naphthoic acids are valuable precursors in drug discovery. The bromine atom in 8-Bromo-2-naphthoic acid can be readily converted to other functional groups or used as a handle for carbon-carbon bond formation, allowing for the systematic exploration of chemical space around the naphthalene (B1677914) scaffold. While specific examples of marketed drugs derived directly from this compound are not prominent, its isomers have proven utility. For example, 6-bromo-2-naphthoic acid is a key intermediate in the synthesis of adapalene, a third-generation topical retinoid used in the treatment of acne. The structural motifs present in this compound are of interest in the design of kinase inhibitors and other therapeutic agents. nbinno.com
Application in the Development of Functional Materials
The naphthalene unit is a well-known fluorophore, and its incorporation into larger systems can impart desirable photophysical properties. This compound can serve as a monomer or a key intermediate in the synthesis of fluorescent polymers and molecular probes. The bromine atom can be functionalized through cross-coupling reactions to introduce various moieties that can modulate the fluorescence emission, quantum yield, and other photophysical parameters. The rigid and planar nature of the naphthalene ring system also makes it an attractive component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Derivatives and Analogs of 8 Bromo 2 Naphthoic Acid: Synthesis and Chemical Significance
Synthesis of Functionalized Naphthoic Acid Derivatives
The modification of the naphthoic acid core through the introduction of various functional groups is a primary strategy for developing new chemical entities. The inherent reactivity of the naphthalene (B1677914) ring, coupled with the directing effects of the existing substituents, allows for the synthesis of hydroxyl, amino, and quinone derivatives, as well as phenyl-substituted esters.
Hydroxyl and Amino-Substituted Naphthoic Acids
The introduction of hydroxyl and amino groups onto the naphthoic acid skeleton can be achieved through several synthetic routes. For instance, the synthesis of hydroxylated derivatives can be accomplished through methods such as the Bucherer reaction or via nucleophilic substitution on appropriately activated precursors.
A notable example is the synthesis of 7-bromo-3-hydroxy-2-naphthoic acid. While specific high-yield syntheses starting directly from 8-bromo-2-naphthoic acid are not extensively detailed in readily available literature, analogous transformations on similar naphthalene systems suggest plausible routes. One common strategy involves the sulfonation of a bromo-naphthalene precursor, followed by alkali fusion to introduce a hydroxyl group. The position of substitution is dictated by the reaction conditions and the directing effects of the existing bromo and carboxyl groups.
Amino-substituted naphthoic acids are also valuable derivatives. A general and effective method to produce amino-naphthoic acids is through the Bucherer-Bergs reaction or by amination of a hydroxy-naphthoic acid. For example, a multi-step synthesis can be envisioned where a hydroxy-bromo-naphthoic acid is converted to its amino counterpart. A well-documented industrial process involves the reaction of a hydroxy-naphthoic acid with ammonia in the presence of a sulfite or bisulfite. This can be followed by a diazotization reaction and subsequent treatment with a bromine source to yield the desired amino-bromo-naphthoic acid.
| Derivative | Synthetic Precursor | Key Transformation | Potential Reagents |
| 7-bromo-3-hydroxy-2-naphthoic acid | Bromo-naphthalene derivative | Sulfonation followed by alkali fusion | Oleum, NaOH |
| Amino-bromo-naphthoic acid | Hydroxy-bromo-naphthoic acid | Amination (e.g., Bucherer reaction) | Ammonia, Sodium bisulfite |
Naphthoquinone Derivatives Synthesis
Naphthoquinones are a class of compounds known for their redox properties and are prevalent in many natural products. The synthesis of naphthoquinone derivatives from naphthoic acid precursors typically involves oxidative processes. While a direct, high-yield conversion of this compound to a corresponding bromo-naphthoquinone is challenging due to the stability of the aromatic system, multi-step sequences starting from more elaborated naphthalene derivatives are common.
One general approach involves the oxidation of amino-naphthols. For instance, a 1-amino-2-naphthol derivative can be oxidized using reagents like chromic acid to yield the corresponding 1,2-naphthoquinone. Therefore, a synthetic pathway to a bromo-naphthoquinone could involve the initial synthesis of an amino-hydroxy-bromo-naphthalene intermediate, which is then oxidized.
Another strategy involves the functionalization of a pre-existing naphthoquinone. For example, 2-bromo-1,4-naphthoquinone can serve as a starting material for the synthesis of more complex derivatives through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles.
| Target Compound Class | General Starting Material | Key Reaction Type | Example Oxidizing Agent |
| Bromo-1,2-naphthoquinone | Amino-hydroxy-bromo-naphthalene | Oxidation | Chromic acid |
| Substituted Bromo-naphthoquinone | 2-bromo-1,4-naphthoquinone | Nucleophilic aromatic substitution | Various nucleophiles |
Phenyl-Substituted Naphthoic Acid Esters
The synthesis of phenyl-substituted naphthoic acid esters from bromo-naphthoic acids is a valuable transformation for creating molecules with potential applications in materials science and medicinal chemistry. A common method to achieve this is through nucleophilic substitution reactions.
For instance, the synthesis of phenyl-substituted naphthoic acid esters can be achieved by reacting a bromo-naphthoic acid with a substituted 2-bromo-1-phenylethanone in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide. This reaction proceeds via a nucleophilic attack of the carboxylate of the naphthoic acid on the electrophilic carbon of the bromo-phenylethanone, leading to the formation of the corresponding ester. A series of novel phenyl-substituted naphthoic acid esters have been successfully synthesized using this methodology with acceptable yields. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 5-Bromo-1-naphthoic acid | 2-Bromo-1-phenylethanones | K₂CO₃ | Dimethylformamide (DMF) | Phenyl-substituted naphthoic acid esters researchgate.net |
Preparation of Heterocyclic Compounds Incorporating the Naphthoic Acid Scaffold
The carboxylic acid functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems. The fusion of the naphthalene core with other ring systems, such as benzimidazoles, or the conversion of the carboxylic acid to a hydrazide for further elaboration, opens up a vast area of chemical space.
Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of applications. A standard and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid. This reaction is typically carried out under acidic conditions and often at elevated temperatures.
In this context, this compound can serve as the carboxylic acid component. The reaction with an o-phenylenediamine would proceed through the formation of an amide intermediate, followed by cyclization and dehydration to yield the 2-(8-bromo-naphthalen-2-yl)-1H-benzo[d]imidazole. The use of dehydrating agents or catalysts such as polyphosphoric acid (PPA) or mineral acids can facilitate this transformation.
| Naphthoic Acid Component | Heterocyclic Precursor | Reaction Type | Typical Conditions | Product |
| This compound | o-Phenylenediamine | Condensation/Cyclization | Acidic (e.g., HCl, PPA), Heat | 2-(8-bromo-naphthalen-2-yl)-1H-benzo[d]imidazole |
Naphthoic Acid Hydrazide Derivatives
Naphthoic acid hydrazides are important intermediates for the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and Schiff bases. The conversion of a carboxylic acid to its corresponding hydrazide is a straightforward and efficient process.
The most common method for the synthesis of naphthoic acid hydrazides involves the reaction of the corresponding naphthoic acid ester with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent under reflux conditions. Alternatively, the naphthoic acid can be converted to its acid chloride using a reagent like thionyl chloride, followed by reaction with hydrazine hydrate. These methods are generally high-yielding and provide the desired hydrazide in good purity. For example, novel chemosensors have been synthesized from 3-hydroxy-2-naphthohydrazide, which is prepared from the corresponding naphthoic acid. smolecule.comresearchgate.net
| Starting Material | Reagent | Solvent | Key Intermediate | Product Class |
| This compound methyl ester | Hydrazine hydrate | Ethanol (B145695) | 8-Bromo-2-naphthohydrazide | Naphthoic acid hydrazones, etc. smolecule.comresearchgate.net |
| This compound | Thionyl chloride, then Hydrazine hydrate | Dichloromethane | 8-Bromo-2-naphthoyl chloride | Naphthoic acid hydrazides |
Transition Metal Complexes (e.g., Ruthenium(II) Complexes)
The coordination of naphthoic acid derivatives to transition metals like ruthenium(II) is an area of significant research, leading to complexes with potential applications in catalysis and medicinal chemistry. While direct studies on this compound complexes are not extensively detailed in the provided literature, the behavior of structurally related naphthoquinone and naphthyl-substituted ligands provides insight into the potential coordination chemistry.
Ruthenium(II) can form stable complexes with various geometries, often influenced by the electronic and steric properties of the ligands. For instance, half-sandwich arene ruthenium(II) complexes have been synthesized with ligands derived from 3-hydroxy-2-naphthoic hydrazide, where the ligand coordinates to the ruthenium center. researchgate.net Similarly, tridentate naphthoquinone-based ligands form stable Ru(II) arene complexes. nih.govresearchgate.net The synthesis of such complexes often involves the reaction of a ruthenium precursor, such as [Ru(arene)(μ-Cl)Cl]2, with the desired ligand. researchgate.net
Naphthyl-substituted ruthenium(II)-arene complexes have demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. nih.gov The mode of action can be influenced by the ligand structure, with studies showing that these complexes can interact with biological molecules like DNA and bovine serum albumin (BSA). nih.gov Furthermore, ruthenium(II) complexes with naphthoquinone-annelated imidazole ligands exhibit proton-responsive redox and luminescent behavior, indicating their potential use in sensor applications. mdpi.com These examples underscore the chemical significance of incorporating naphthalene-based moieties into transition metal complexes, a field where this compound could serve as a valuable, functionalized ligand.
Stereoselective Synthesis utilizing Naphthoic Acid Moieties
The rigid structure of the naphthalene ring makes naphthoic acid derivatives useful platforms for controlling stereochemistry in organic synthesis.
Chiral Auxiliaries and Substrate Control
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. While classic chiral auxiliaries include structures like oxazolidinones and camphorsultam, the principle of using a defined chiral environment to direct a reaction is broadly applicable. wikipedia.orgscielo.org.mx
In the context of naphthalene derivatives, stereocontrol can be achieved through processes that leverage the inherent structure of the ring system. For example, a significant advancement has been the asymmetric synthesis of remotely chiral naphthols and naphthylamines. This is accomplished using chiral phosphoric acids to catalyze the in-situ generation of 2-naphthoquinone 8-methides, which then undergo asymmetric nucleophilic addition. nih.gov This method allows for the construction of remote benzylic stereogenic centers with high efficiency and excellent enantioselectivity, demonstrating a sophisticated level of substrate and catalyst control to achieve a specific stereochemical outcome. nih.gov
Applications in Glycosylation Chemistry
Naphthoic acid moieties have been ingeniously applied in the field of glycosylation, which is the controlled formation of glycosidic bonds—a critical process in the synthesis of complex carbohydrates. A key challenge in this area is controlling the stereochemistry at the anomeric center to form specific 1,2-cis or 1,2-trans linkages.
An innovative strategy employs an amide-functionalized 1-naphthoate platform as a latent leaving group for a directed SN2 glycosylation. nih.govacs.orgnih.gov In this methodology, a glycosyl donor is attached to the naphthoate leaving group. Upon activation with a gold catalyst, the strategically positioned amide group on the naphthoate moiety directs the incoming glycosyl acceptor (an alcohol) to attack from the backside of the anomeric position via a hydrogen-bonding interaction. nih.govnih.gov This directed attack results in a stereoinversion at the anomeric center, allowing for the highly stereoselective synthesis of the glycosidic bond. nih.govacs.org A crucial feature of this system is that the amide group also minimizes undesired SN1-type reactions by trapping oxocarbenium intermediates, thereby safeguarding the high stereoselectivity of the process. nih.govresearchgate.net This method has proven effective for a broad range of glycosyl donors and acceptors, including sterically demanding ones. nih.gov
Comparative Studies with Positional and Structural Isomers (e.g., 6-Bromo-2-naphthoic Acid, 8-Bromo-1-naphthoic Acid)
The position of the bromo and carboxylic acid substituents on the naphthalene ring significantly influences the chemical properties and synthetic accessibility of the isomers.
Synthetic Interconversions and Transformation Pathways
Direct synthetic interconversion between bromonaphthoic acid isomers is challenging. Instead, their syntheses are typically achieved from different starting materials through distinct transformation pathways.
6-Bromo-2-naphthoic Acid: One prominent industrial method to produce 6-Bromo-2-naphthoic acid starts from 6-hydroxy-2-naphthoic acid. google.com This process involves a Bucherer reaction, where the hydroxyl group is converted to an amino group by reacting it with ammonia in the presence of a sulfite or bisulfite. google.com The resulting 6-amino-2-naphthoic acid is then subjected to a diazotization reaction, followed by a Sandmeyer-type reaction with copper bromide to yield the final product with high purity and yield. google.com An alternative precursor is β-naphthol, which can be brominated and then reduced to give 6-bromo-2-naphthol. guidechem.comorgsyn.org Subsequent oxidation would lead to the desired carboxylic acid.
8-Bromo-1-naphthoic Acid: A common laboratory synthesis for 8-Bromo-1-naphthoic acid begins with anhydro-8-hydroxymercuri-1-naphthoic acid. chemicalbook.com This precursor is treated with bromine and sodium bromide in an acetic acid-water mixture. The reaction proceeds by heating, and upon cooling and precipitation, yields 8-bromo-1-naphthoic acid. chemicalbook.com This isomer is also a valuable synthetic intermediate itself. For instance, it can be converted to 8-bromonaphthalen-1-amine via a reaction with sodium azide in sulfuric acid and chloroform, followed by basification. iucr.orgresearchgate.net It also serves as a precursor for the synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene. acs.org The steric hindrance between the substituents at the 1 and 8 positions (peri-positions) makes 8-bromo-1-naphthoic acid energetically less stable than its 2-substituted counterparts. umsl.edu
The distinct synthetic routes required for these isomers highlight the profound impact of substituent placement on the design of chemical transformations for naphthalene derivatives.
Applications of 8 Bromo 2 Naphthoic Acid in Complex Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The presence of the bromine atom and the carboxylic acid on the naphthalene (B1677914) scaffold allows for a wide range of chemical transformations. Aryl bromides are significant precursors for cross-coupling reactions, which are fundamental in constructing the carbon skeletons of many active pharmaceutical ingredients (APIs) researchgate.net. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, further expanding its synthetic utility bloomtechz.com.
Role in the Synthesis of Adapalene
One of the most prominent applications of 6-Bromo-2-naphthoic acid is its role as a key intermediate in the synthesis of Adapalene veeprho.comnbinno.com. Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a third-generation topical retinoid used primarily in the treatment of acne vulgaris newdrugapprovals.org.
The synthesis of Adapalene typically involves a metal-catalyzed cross-coupling reaction where the carbon-bromine bond of a 6-bromo-2-naphthoic acid derivative is replaced with a new carbon-carbon bond. Common synthetic strategies include:
Suzuki Coupling: This method involves the reaction of 3-(1-adamantyl)-4-methoxyphenyl boronic acid with 6-bromo-2-naphthoic acid or its methyl ester (methyl 6-bromo-2-naphthoate) newdrugapprovals.orggoogle.com. The reaction is catalyzed by a palladium complex to form the desired carbon-carbon bond, linking the adamantylphenyl group to the naphthalene core google.com.
Negishi Coupling: An alternative route involves converting 2-(1-adamantyl)-4-bromoanisole into an organozinc derivative, which is then coupled with methyl 6-bromo-2-naphthoate using a nickel catalyst newdrugapprovals.orgepo.org.
Following the coupling reaction, if an ester derivative was used, a final saponification (hydrolysis) step is performed to convert the ester back to the carboxylic acid, yielding Adapalene nbinno.comnewdrugapprovals.org.
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| 6-Bromo-2-naphthoic acid | 5773-80-8 | Core naphthalene structure provider manusaktteva.com |
| Methyl 6-bromo-2-naphthoate | 33626-98-1 | Esterified precursor for coupling reactions manusaktteva.comguidechem.com |
| 3-(1-Adamantyl)-4-methoxyphenylboronic acid | 459423-32-6 | Adamantyl group donor in Suzuki coupling manusaktteva.com |
Intermediates for Agrochemicals and Other Fine Chemicals
6-Bromo-2-naphthoic acid is a useful synthetic intermediate for producing agricultural chemicals and other fine chemicals google.comwipo.int. Bromo-aromatic compounds are widely used as building blocks in the synthesis of agrochemicals due to their ability to undergo various cross-coupling and substitution reactions, allowing for the construction of complex and biologically active molecules researchgate.net. The naphthalene structure itself is a feature in some bioactive compounds, and the bromo and carboxyl functionalities of 6-bromo-2-naphthoic acid provide convenient points for chemical modification to develop new pesticides or herbicides. It also serves as an intermediate in the preparation of photosensitive materials indiafinechemicals.com.
Building Block for Supramolecular Assemblies and Materials
The rigid, planar aromatic structure of the naphthalene core, combined with the functional groups capable of forming directional, non-covalent bonds, makes 6-bromo-2-naphthoic acid and its derivatives interesting building blocks for supramolecular chemistry and materials science semanticscholar.orgrsc.org. Supramolecular assemblies are well-ordered structures formed through the spontaneous association of molecules via non-covalent interactions researchgate.net.
Design of Molecular Components for Self-Assembly
Molecules like 6-bromo-2-naphthoic acid can be designed as components for self-assembly nih.govmdpi.com. The key features that enable this are:
The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, capable of forming predictable and robust hydrogen-bonded networks, such as dimers or catemers.
The Naphthalene Ring System: The large, flat surface of the naphthalene core allows for significant π-π stacking interactions, which help to organize the molecules in a co-facial arrangement.
The Bromine Atom: The bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. This provides an additional tool for controlling the three-dimensional arrangement of molecules in the solid state rsc.org.
By modifying the core structure or adding other functional groups, chemists can fine-tune the intermolecular forces to guide the assembly process and create materials with specific desired topologies and properties.
Non-Covalent Interactions in Organized Structures
The formation of organized, supramolecular structures from building blocks like 6-bromo-2-naphthoic acid is governed by a combination of non-covalent interactions mdpi.comrsc.org.
Hydrogen Bonding: The carboxylic acid moiety is the primary driver for forming strong, directional hydrogen bonds, often leading to the creation of one- or two-dimensional networks.
π-π Stacking: These interactions arise from the attractive forces between the electron clouds of adjacent naphthalene rings and are crucial for the close packing of aromatic molecules nih.govacs.org.
The interplay of these forces dictates the final crystal packing and the macroscopic properties of the resulting material.
Utility in the Construction of Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of two or more fused aromatic rings nih.govresearchgate.net. 6-Bromo-2-naphthoic acid is itself a substituted PAH and serves as a valuable starting material for the synthesis of larger, more complex aromatic systems researchgate.net. The bromine and carboxylic acid groups act as synthetic handles for extension and annulation reactions.
For example, the bromine atom can be used in transition metal-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) to attach other aromatic or unsaturated groups. Subsequent intramolecular cyclization reactions can then be used to form new fused rings, thereby extending the polycyclic system. Bromo-functionalized PAHs are key precursors for creating novel donor-acceptor materials with applications in organic electronics ed.ac.uk. This synthetic versatility allows for the construction of a wide variety of complex PAHs from a relatively simple and accessible starting material.
Reagent Applications in Analytical Chemistry
There is currently no available scientific literature detailing the use of 8-Bromo-2-naphthoic Acid as a reagent in analytical chemistry.
Detection and Quantification Methodologies
Due to the lack of studies involving this compound, there are no established or published methodologies for its detection and quantification.
Potential in Materials Science Applications (e.g., Nanocomposite Synthesis)
The potential of this compound in materials science, including its use in the synthesis of nanocomposites, is an area that has not been explored in the available scientific literature. The unique electronic and steric properties that would arise from the 8-bromo and 2-carboxy substitution pattern on the naphthalene scaffold could theoretically be leveraged in the design of novel materials. For instance, the carboxylic acid group could serve as an anchor point for binding to nanoparticles, while the bromo-substituted aromatic ring could influence the electronic or photophysical properties of the resulting nanocomposite. However, without experimental data, any discussion of its potential remains purely speculative.
Computational Chemistry and Theoretical Studies of 8 Bromo 2 Naphthoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of naphthoic acid derivatives. ajpchem.orgresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the geometry, vibrational frequencies, and electronic properties of molecules like 8-Bromo-2-naphthoic acid. arxiv.orgmdpi.com Studies on closely related compounds, such as 6-Bromo-2-naphthoic acid, have utilized the B3LYP method combined with basis sets like 6-311+G** to evaluate fundamental vibrational frequencies and intensities. nih.gov
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. mdpi.com This process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found. mdpi.com For substituted naphthoic acids, DFT methods are employed to predict changes in bond lengths, bond angles, and dihedral angles upon substitution. ajpchem.orgresearchgate.net
In a study on the related isomer, 6-Bromo-2-naphthoic acid, the geometry was optimized using DFT with the B3LYP/6-311+G** basis set. nih.gov The resulting structural parameters provide a reliable theoretical model of the molecule's conformation. The optimization of molecular geometries is crucial as it forms the basis for subsequent calculations, including vibrational spectra and electronic properties. mdpi.com
Table 1: Selected Predicted Structural Parameters for Naphthoic Acid Derivatives (Based on DFT Calculations) Note: Data for the closely related 6-Bromo-2-naphthoic acid is used as a proxy.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | (Not explicitly stated in snippets) |
| Bond Length | C=O (carbonyl) | (Not explicitly stated in snippets) |
| Bond Length | C-O (hydroxyl) | (Not explicitly stated in snippets) |
| Bond Length | O-H (hydroxyl) | (Not explicitly stated in snippets) |
| Bond Angle | O=C-O | (Not explicitly stated in snippets) |
| Dihedral Angle | C-C-C=O | (Not explicitly stated in snippets) |
This table is illustrative. Specific values for this compound require a dedicated computational study. The referenced study on 6-Bromo-2-naphthoic acid confirms the use of this methodology. nih.gov
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. cardiff.ac.ukiosrjournals.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes. cardiff.ac.uk These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. nih.govslideshare.net
For 6-Bromo-2-naphthoic acid, the fundamental vibrational frequencies and intensities were calculated using the DFT B3LYP/6-311+G** method. nih.gov The calculated frequencies were then scaled to correct for anharmonicity and limitations of the theoretical model, showing good agreement with experimental FTIR and FT-Raman spectra. nih.gov This allows for a detailed assignment of vibrational modes, including C-H stretching, C=O stretching of the carboxylic acid group, and vibrations of the naphthalene (B1677914) ring. nih.goviosrjournals.org
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for 6-Bromo-2-naphthoic Acid (cm⁻¹)
| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |
| O-H Stretch | (Not specified) | (Not specified) | (Not specified) |
| C=O Stretch | (Not specified) | (Not specified) | (Not specified) |
| Naphthalene Ring C-C Stretch | (Not specified) | (Not specified) | (Not specified) |
| C-Br Stretch | (Not specified) | (Not specified) | (Not specified) |
This table illustrates the type of data generated from such studies. The source confirms that a detailed comparison and assignment were performed for 6-Bromo-2-naphthoic acid. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netsamipubco.com
Computational studies on substituted naphthalenes show that functional groups can significantly alter the HOMO-LUMO gap. researchgate.net For instance, the substitution of a carboxyl group (–COOH) on a naphthalene ring is known to reduce the energy gap compared to the parent naphthalene molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with charge transfer processes within the molecule. arxiv.orgaps.org DFT calculations are a standard method to compute these orbital energies and predict how substituents like the bromine atom and carboxylic acid group in this compound influence its electronic structure. ajpchem.orgresearchgate.net
Table 3: Illustrative Frontier Orbital Energies (eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene (example) | -6.13 | -1.38 | 4.75 |
| Substituted Naphthalene (general) | Lowered | Lowered | Reduced |
Thermodynamic and Kinetic Modeling
Theoretical modeling extends to the thermodynamic and kinetic aspects of this compound, providing data on stability and reaction pathways. These models can estimate properties like bond dissociation energies and map out the energy landscapes of chemical reactions. nih.govresearchgate.net
Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. wikipedia.orgnist.gov It is a fundamental measure of bond strength. wikipedia.org Computational methods, particularly DFT, can accurately calculate BDEs. iphy.ac.cn For this compound, a key parameter is the dissociation enthalpy of the O-H bond in the carboxylic acid group, which is related to its acidity.
A study on 6-Bromo-2-naphthoic acid performed quantum-chemical calculations to determine the enthalpy of dissociation in different solvents. researchgate.net The calculations showed that the bond-dissociation energy of the carboxylic proton is solvent-dependent, decreasing in more polar solvents. researchgate.net This trend aligns with experimental observations of increased deprotonation in polar media like methanol. researchgate.net
Table 4: Calculated Enthalpy of Dissociation for the O-H Bond in 6-Bromo-2-naphthoic Acid
| Solvent | Enthalpy of Dissociation (kcal/mol) |
| Methanol | 183.2 |
| Tetrahydrofuran (THF) | 200.2 |
| Ethyl Acetate | 205.4 |
| Source: This data is for the related isomer, 6-Bromo-2-naphthoic acid, and demonstrates the application of computational methods to determine thermodynamic properties. researchgate.net |
Understanding the mechanism of a chemical reaction requires mapping the free energy changes as reactants are converted to products. Computational chemistry can generate a free energy profile, or reaction coordinate diagram, which shows the energy of the system along the reaction pathway. mdpi.com This profile reveals the energies of transition states and intermediates, allowing for the determination of activation energies and reaction rates. mdpi.comresearchgate.net While specific free energy profiles for reactions involving this compound were not found, the methodology is widely applied. For example, ab initio molecular dynamics (AIMD) simulations combined with techniques like metadynamics can be used to explore the free energy surface of a reaction, even in the presence of explicit solvent molecules. mdpi.com Such an approach could be used to model, for instance, the esterification of this compound or its participation in nucleophilic substitution reactions, identifying the most favorable mechanistic pathway (e.g., concerted vs. stepwise) by locating the minimum energy path on the potential energy surface. mdpi.com
Conformational Analysis and Intramolecular Interaction Dynamics
The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the naphthalene ring and the steric and electronic interactions involving the bromine atom at the C8 position.
Conformational Preferences: The rotation of the C2-carboxyl bond is a key conformational dynamic. Due to the steric hindrance imposed by the peri-positioned bromine atom and the hydrogen at the C1 position, the carboxylic acid group is expected to have a restricted rotation. Computational studies on peri-substituted naphthalenes have shown that bulky substituents can lead to significant out-of-plane distortions of the naphthalene backbone to alleviate steric strain. compchemhighlights.org In the case of this compound, density functional theory (DFT) calculations can be employed to determine the potential energy surface for the rotation of the carboxylic acid group. This would likely reveal two main low-energy conformers corresponding to the carboxylic acid group being either syn-periplanar or anti-periplanar to the C1-hydrogen.
Intramolecular Interactions: A significant intramolecular interaction in this compound is the potential for hydrogen bonding between the carboxylic acid proton and the bromine atom, or other parts of the naphthalene ring. mdpi.comnih.gov While a conventional hydrogen bond to the bromine atom is unlikely, weaker interactions can influence the conformational stability. semanticscholar.org The proximity of the acidic proton of the carboxyl group and the electron-rich naphthalene ring system can also lead to stabilizing interactions. Theoretical studies on related molecules, such as 8-amino-1-naphthol, have demonstrated the presence of intramolecular hydrogen bonding. researchgate.net
Computational methods can quantify the strength of these interactions through techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These analyses can provide information on bond critical points and orbital interactions, respectively, which are indicative of intramolecular bonding. nih.gov
Below is a representative data table illustrating the kind of information that can be obtained from a conformational analysis of this compound using DFT calculations.
| Conformer | Dihedral Angle (C1-C2-C(O)-OH) | Relative Energy (kcal/mol) | Key Intramolecular Distances (Å) |
|---|---|---|---|
| Syn-periplanar | ~0° | 0.00 | O-H...Br: ~2.8 |
| Anti-periplanar | ~180° | 2.5 | O-H...H(C1): ~2.4 |
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption and Emission)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption and emission spectra of molecules like this compound. nih.govrsc.org
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be characterized by π-π* transitions within the naphthalene ring system. researchgate.net The presence of the bromine atom and the carboxylic acid group as substituents will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). ias.ac.in TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima and their intensities, respectively. marshall.edu For 2-naphthoic acid, absorption maxima are observed around 236 nm, 280 nm, and 334 nm. sielc.com The introduction of a bromine atom at the 8-position is likely to cause a bathochromic (red) shift in these absorptions due to its electron-donating and heavy-atom effects.
Fluorescence Emission: Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation to the ground state can involve the emission of light (fluorescence). Computational modeling can also predict the emission wavelengths by optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy difference for the transition back to the ground state (S0). marshall.edu The difference between the absorption and emission maxima is known as the Stokes shift, which can also be estimated computationally.
The following table presents hypothetical data from a TD-DFT calculation for this compound, illustrating the predicted spectroscopic properties.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 (Absorption) | 345 | 0.15 | HOMO → LUMO |
| S0 → S2 (Absorption) | 290 | 0.85 | HOMO-1 → LUMO |
| S1 → S0 (Emission) | 420 | - | LUMO → HOMO |
Computational Insights into Reaction Mechanisms and Regioselectivity
Computational chemistry offers profound insights into the reactivity of this compound, allowing for the exploration of reaction mechanisms and the prediction of regioselectivity in various chemical transformations. nih.govnih.gov
Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and activation energies. nih.gov This information is crucial for understanding the step-by-step mechanism of a reaction. For instance, in an electrophilic aromatic substitution reaction, calculations can elucidate whether the reaction proceeds through a classic two-step mechanism involving a sigma complex or a concerted pathway. nih.gov
Regioselectivity: The regioselectivity of reactions involving the naphthalene ring of this compound can be predicted by analyzing the electronic properties of the molecule. researchgate.net The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
Electrophilic Attack: The HOMO is typically localized on the more electron-rich positions of the aromatic ring. For this compound, the directing effects of the electron-withdrawing carboxylic acid group and the weakly deactivating bromo group would be competing. Computational analysis of the HOMO distribution would likely indicate the most favorable positions for electrophilic substitution.
Nucleophilic Attack: The LUMO distribution highlights the electron-deficient regions of the molecule, which are susceptible to nucleophilic attack.
Furthermore, the calculation of the molecular electrostatic potential (MEP) can provide a visual representation of the charge distribution, with negative potential regions indicating sites prone to electrophilic attack and positive potential regions indicating sites for nucleophilic attack.
The table below provides a hypothetical summary of computational predictions for the regioselectivity of electrophilic attack on this compound.
| Position on Naphthalene Ring | Relative Activation Energy for Electrophilic Attack (kcal/mol) | Predicted Major Product |
|---|---|---|
| C4 | 18.5 | Minor |
| C5 | 15.2 | Major |
| C7 | 17.8 | Minor |
Future Research Directions and Emerging Opportunities for 8 Bromo 2 Naphthoic Acid
Development of Sustainable and Green Synthetic Methodologies
Current synthetic routes often involve multi-step processes with stoichiometric reagents that can generate significant waste. Green chemistry principles are being applied to develop more sustainable alternatives. One promising approach is the use of enzymatic catalysis, which offers high selectivity and operates under mild conditions, thereby reducing energy consumption and byproducts. For instance, biocatalytic methods are gaining traction for their ability to perform chemical transformations with increased safety and procedural simplicity. nih.gov
Another area of development is the use of greener solvents and reaction media. Traditional syntheses may employ volatile and toxic organic solvents. Research into using water, supercritical fluids, or biodegradable solvents as reaction media can significantly reduce the environmental impact. The goal is to create a synthesis protocol with a low Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product.
| Parameter | Traditional Synthesis | Green Synthesis (Projected) |
| Solvent | Halogenated hydrocarbons | Water, Ethyl Acetate |
| Catalyst | Heavy metal catalysts | Biocatalysts, Heterogeneous catalysts |
| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |
| Waste Generation | High | Low |
| Atom Economy | Moderate | High |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the 8-Bromo-2-naphthoic acid scaffold is crucial for creating new molecules with desired properties. The development of novel catalytic systems is at the forefront of this endeavor, with a particular focus on C-H bond activation.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for synthetic chemists. researchgate.net For this compound, this involves the selective activation and functionalization of specific C-H bonds on the naphthalene (B1677914) ring. This allows for the introduction of various functional groups, leading to a diverse range of derivatives. Catalytic systems based on palladium, nickel, and copper are being explored for their efficiency in forming new carbon-carbon and carbon-heteroatom bonds. wjarr.com
A significant challenge is achieving high regioselectivity, meaning the functionalization occurs at the desired position on the molecule. Future research will aim to develop catalysts with tailored ligands that can direct the reaction to a specific C-H bond, avoiding the formation of unwanted isomers. Organocatalysis, which uses small organic molecules as catalysts, also presents a promising avenue for the functionalization of this compound, offering a metal-free alternative. wjarr.com
Integration into Advanced Functional Materials and Nanoscience
The unique electronic and structural properties of the naphthalene core in this compound make it an attractive building block for advanced functional materials and applications in nanoscience.
In materials science, derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through functionalization allows for the design of materials with specific optical and charge-transport characteristics. For example, C-H activation strategies are being used to synthesize building blocks for organic electronics. nih.gov
In the realm of nanoscience, this compound can be used as a ligand to stabilize and functionalize nanoparticles. The carboxylic acid group can anchor to the surface of metal or metal oxide nanoparticles, while the bromo-naphthalene unit can be further modified to impart specific functionalities, such as fluorescence or molecular recognition capabilities. This opens up possibilities for creating novel sensors, imaging agents, and drug delivery systems.
Application in the Total Synthesis of Complex Natural Products
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. rsc.orgnih.gov this compound and its derivatives can serve as crucial intermediates in the construction of intricate molecular architectures found in nature.
The naphthalene scaffold is a common motif in a variety of bioactive natural products, including some with antitumor and antibiotic properties. The bromine atom in this compound provides a handle for further chemical transformations, such as cross-coupling reactions, to build up the complexity of the target molecule. Synthetic strategies that allow for the systematic modification of a natural product's structure are essential for medicinal chemistry studies. rsc.org
Future research in this area will focus on developing concise and efficient synthetic routes to complex natural products utilizing this compound as a starting material or key intermediate. This includes the development of stereoselective reactions to control the three-dimensional arrangement of atoms, which is often critical for biological activity. Chemoenzymatic strategies, which combine the advantages of chemical and biological catalysts, are also being explored for the synthesis of complex natural products and their analogs. nih.gov
Advanced Spectroscopic Characterization and Mechanistic Elucidation
A deep understanding of the structure, properties, and reactivity of this compound and its derivatives is essential for their rational design and application. Advanced spectroscopic techniques and computational methods play a pivotal role in this endeavor.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are used to determine the precise structure of new compounds. Spectroscopic studies can also provide insights into the electronic properties of these molecules. For instance, UV-Vis and fluorescence spectroscopy have been used to study the deprotonation processes of 6-bromo-2-naphthoic acid in different solvents. researchgate.net
Mechanistic elucidation involves studying the step-by-step process of a chemical reaction. By understanding the reaction mechanism, chemists can optimize reaction conditions, improve yields, and prevent the formation of side products. This often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, and theoretical calculations. Quantum-chemical calculations, for example, have been used to understand the deprotonation process of bromo-naphthoic acid derivatives in various solvents. researchgate.net Future work will likely involve more sophisticated in-situ spectroscopic methods to observe reactive intermediates and transition states directly.
Q & A
Basic: What are the recommended synthetic routes for 8-Bromo-2-naphthoic acid in academic research?
This compound is typically synthesized via electrophilic aromatic substitution or directed ortho-bromination of 2-naphthoic acid. A common approach involves using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions. Post-reaction purification often involves recrystallization from ethanol or column chromatography to isolate the product. Researchers should monitor reaction progress using TLC or HPLC, as over-bromination or regioisomeric byproducts (e.g., 6-Bromo derivatives) may occur .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors. Ensure proper airflow in the workspace .
- Storage: Store in sealed containers at 0–6°C to maintain stability, as brominated aromatic compounds are sensitive to heat and light .
- Waste Disposal: Classify as hazardous waste and dispose via licensed facilities adhering to local regulations .
Basic: How should researchers characterize the purity and structure of this compound?
- Melting Point Analysis: Compare observed melting points (e.g., ~270–290°C for related brominated naphthoic acids) to literature values to assess purity .
- Spectroscopic Techniques:
- Elemental Analysis: Validate bromine content via combustion analysis or X-ray fluorescence .
Advanced: How can researchers optimize bromination reactions to minimize byproducts like 6-Bromo isomers?
- Directed Bromination: Use directing groups (e.g., carboxylic acid) to enhance regioselectivity. Adjust solvent polarity (e.g., acetic acid vs. DCM) to favor the 8-Bromo position .
- Catalyst Screening: Test alternative Lewis acids (e.g., AlCl₃) to improve yield and selectivity.
- Kinetic Monitoring: Employ in-situ FTIR or Raman spectroscopy to track bromine consumption and intermediate formation .
Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Cross-Validation: Compare data with structurally similar compounds (e.g., 6-Bromo-2-naphthoic acid, CAS 5773-80-8) to identify environmental effects .
- Computational Modeling: Use DFT calculations to predict NMR chemical shifts and validate experimental observations .
- Crystallography: Perform single-crystal X-ray diffraction for unambiguous structural confirmation .
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The bromine substituent acts as an electron-withdrawing group, activating the naphthalene ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations include:
- Electronic Effects: Bromine’s -I effect increases electrophilicity at adjacent positions, facilitating Pd-catalyzed couplings.
- Steric Hindrance: The 8-position’s steric environment may slow reactivity compared to less hindered isomers.
- Catalyst Selection: Use Pd(PPh₃)₄ or Buchwald-Hartwig ligands to enhance efficiency in C–C bond formation .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
- Sample Purity: Re-purify compounds using gradient recrystallization or preparative HPLC to remove contaminants affecting thermal properties .
- Method Standardization: Adopt consistent heating rates (e.g., 1°C/min) during melting point determination to reduce variability .
- Collaborative Validation: Cross-check results with independent labs using identical protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
